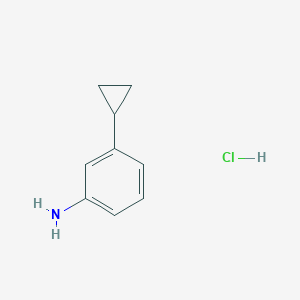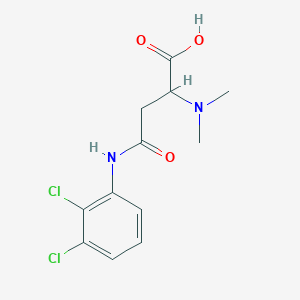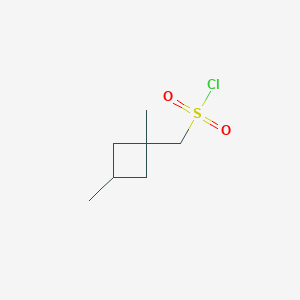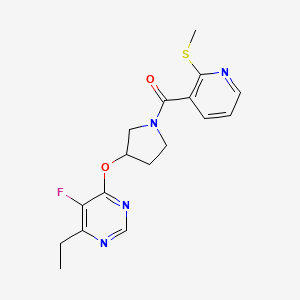![molecular formula C11H18N4O B2520210 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2137581-10-1](/img/structure/B2520210.png)
5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative includes additional complex ring structures, such as a pyrrolopyridine moiety, which may contribute to its chemical and biological properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves the condensation of appropriate carboxylic acids with amidoximes or hydrazides. For instance, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings was achieved through a multistep process, indicating the potential complexity involved in synthesizing such compounds . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives required the reaction of 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using techniques such as IR, NMR, HRMS, and X-ray crystallography. For example, the crystal structure of a related compound was found to be monoclinic with coplanar aromatic rings, which is conducive to conjugation . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies, as demonstrated in the study of a benzoxadiazocine derivative .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including hydroxylation, oxidation, conjugation with different moieties like sulfate, glucuronide, or N-acetylglucosamine, and even ring-opening reactions . The reactivity of the oxadiazole ring can be influenced by the nature of the substituents and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as absorption and emission spectra, can be influenced by the substituents on the oxadiazole ring and the solvent polarity. For instance, the absorption maxima and fluorescence of certain derivatives were found to vary depending on the substituents and the solvent used . The quantum yields of fluorescence and the molecular orbital properties can also provide insights into the electronic characteristics of these compounds .
Case Studies
While specific case studies on the compound were not provided, related oxadiazole derivatives have been studied for their antimicrobial activity, indicating potential applications in medicinal chemistry . Additionally, the metabolism of a structurally similar compound, BMS-645737, was extensively studied, revealing complex biotransformation pathways that could be relevant for understanding the pharmacokinetics of such molecules .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on oxadiazole derivatives, including the synthesis and characterization of novel compounds, is a significant area of interest due to the versatile applications of these molecules. For example, the synthesis of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units has been documented, revealing insights into their optical properties and structural configurations through methods such as X-ray crystallography (Yang et al., 2011). Such research underscores the potential for creating compounds with specific optical characteristics, which can be useful in materials science and sensor development.
Antimicrobial and Anticancer Activities
Compounds structurally similar to 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole have been explored for their biological activities. For instance, various 1,2,4-oxadiazole derivatives have demonstrated strong antimicrobial properties (Krolenko et al., 2016). Additionally, studies have shown that certain oxadiazole derivatives exhibit significant anticancer activity, presenting opportunities for the development of new therapeutic agents (Abdo & Kamel, 2015).
Applications in Materials Science
The study of oxadiazole derivatives extends into materials science, where their unique optical and electronic properties make them candidates for various applications, including fluorescent materials and electronic devices. Research into the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives has contributed to understanding the structure-activity relationships vital for designing compounds with desired functionalities (Krolenko, Vlasov, & Zhuravel, 2016).
Propiedades
IUPAC Name |
5-[(3aR,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-13-10(16-14-8)11-3-4-15(2)6-9(11)5-12-7-11/h9,12H,3-7H2,1-2H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNQGKFGTUEPH-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C23CCN(CC2CNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@]23CCN(C[C@H]2CNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132342266 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

